Genite
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Genite can be synthesized through the sulfonation of 2,4-dichlorophenol with benzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is conducted in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through crystallization or distillation to achieve high purity levels required for analytical standards .
Chemical Reactions Analysis
Types of Reactions: Genite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of this compound can lead to the formation of sulfonamide derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted phenyl benzenesulfonates
Scientific Research Applications
Genite has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for residue analysis in food and environmental samples.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and as a standard for quality control in manufacturing processes
Mechanism of Action
The mechanism of action of Genite involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This compound also interacts with cellular proteins, affecting their function and leading to various biological effects. The pathways involved include enzyme inhibition and disruption of protein-protein interactions .
Comparison with Similar Compounds
Genite is unique due to its specific chemical structure and reactivity. Similar compounds include:
2,4-dichlorophenol: Shares the dichlorophenyl group but lacks the sulfonate group.
Benzenesulfonate derivatives: Compounds with similar sulfonate groups but different substituents on the phenyl ring.
Uniqueness: this compound’s combination of the dichlorophenyl and benzenesulfonate groups makes it particularly useful as a reference standard in analytical applications. Its reactivity and stability under various conditions also contribute to its uniqueness .
Properties
IUPAC Name |
(2,4-dichlorophenyl) benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-6-7-12(11(14)8-9)17-18(15,16)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFAFGSSMRRTDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020447 | |
Record name | 2,4-Dichlorophenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | 2,4-Dichlorophenyl benzenesulfonate | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS | |
Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000004 [mmHg], 2.7X10-4 MM HG @ 30 °C | |
Record name | 2,4-Dichlorophenyl benzenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3838 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WAXY SOLID | |
CAS No. |
97-16-5 | |
Record name | Genite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dichlorophenyl benzenesulfonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097165 | |
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Record name | Genite | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38761 | |
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Record name | Genite | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27323 | |
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Record name | 2,4-Dichlorophenyl benzenesulfonate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5020447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorophenyl benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.331 | |
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Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO951CU06 | |
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Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
45-47 °C | |
Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Genite?
A1: this compound has been primarily studied for its use as an acaricide, particularly against the European red mite (Panonychus ulmi) and the brown mite (Bryobia arborea) on apple trees [, ]. It has shown effectiveness as a pre-bloom spray, targeting the overwintering eggs of these mites and preventing early-season population build-up [].
Q2: How effective is this compound compared to other acaricides?
A2: Research indicates that this compound effectively controls European red mites and brown mites when applied at the pink bud stage of apple trees. Its efficacy is comparable to other acaricides such as chlorfenson, chlorbenside, Chlorobenzilate, and Kelthane []. In some studies, this compound provided consistent control of European red mite overwintering eggs on pear trees when combined with lime-sulfur or organic fungicides [].
Q3: Are there any studies comparing the long-term effects of this compound to other acaricides on mite populations?
A3: Yes, one study observed that European red mite populations on apple trees treated with this compound in the previous year were higher and peaked earlier than those on untreated trees []. This suggests that using this compound might lead to a resurgence of mite populations in subsequent years, potentially due to the suppression of natural predators or the development of resistance.
Q4: Does this compound affect beneficial insect populations?
A4: Research suggests that this compound can negatively impact beneficial insect populations. Studies observed a decrease in phytoseiid mites, natural predators of pest mites, in apple orchards treated with this compound []. This highlights the importance of considering the broader ecological effects when using this compound and similar acaricides.
Q5: Are there any known degradation products of this compound?
A5: While research on this compound's degradation is limited, a study on the photodegradation of similar acaricides (fenson, chlorfenson) identified 4-hydroxydiphenyl as a major degradation product []. This compound exhibits insecticidal and fungicidal properties, suggesting potential ecological impacts warranting further investigation.
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